molecular formula C17H19ClN2O3 B1385150 N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide CAS No. 1020054-59-4

N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide

Cat. No. B1385150
CAS RN: 1020054-59-4
M. Wt: 334.8 g/mol
InChI Key: FDYWKGUUDQKVCC-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide is a chemical compound with the molecular formula C17H19ClN2O3. It contains a total of 38 bonds, including 19 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 primary amine (aromatic), and 2 ethers (aliphatic) .


Molecular Structure Analysis

The molecular structure of N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide includes 38 atoms: 19 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom . The molecule also contains a six-membered ring, which is part of its aromatic structure .


Physical And Chemical Properties Analysis

The molecular weight of N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide is 334.8 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Gastrokinetic Agents

A study conducted by Kato et al. (1992) explored a series of benzamide derivatives, including N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide, for their gastrokinetic activity. These compounds were evaluated for their effects on gastric emptying in rats, identifying certain derivatives with potent in vivo gastric emptying activity. This research suggests a potential application of such compounds in treating gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Neuroleptic Activity

Iwanami et al. (1981) synthesized a series of benzamides, including variants similar to N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide, to evaluate their potential as neuroleptics. These compounds showed promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential application in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Anticonvulsant Activity

Lambert et al. (1995) investigated derivatives of ameltolide, including 4-amino-N-(2,6-dimethylphenyl)benzamide, which is structurally related to N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide. These compounds exhibited significant anticonvulsant properties in various models, suggesting their potential in the development of new antiepileptic drugs (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Antimicrobial Activity

Chawla (2016) synthesized thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which showed significant antimicrobial activity against various bacterial and fungal species. This highlights the potential of N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide analogs in developing new antimicrobial agents (Chawla, 2016).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-16-6-4-3-5-13(16)17(21)20-12-7-8-14(18)15(19)11-12/h3-8,11H,2,9-10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYWKGUUDQKVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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